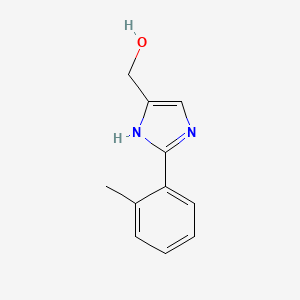

2-(o-Tolyl)imidazole-4-methanol

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical and Biological Sciences

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a fundamental structural motif in a multitude of biologically active molecules and functional materials. nih.govnih.gov Its prevalence stems from its unique electronic properties, including its aromatic character and ability to act as both a hydrogen bond donor and acceptor. ijsrtjournal.com This dual nature facilitates interactions with a wide range of biological targets, such as enzymes and receptors. nih.govijsrtjournal.com

Imidazoles are integral components of naturally occurring biomolecules like the amino acid histidine, purines in nucleic acids, and histamine. nih.govsciencepublishinggroup.com This natural prevalence has inspired medicinal chemists to incorporate the imidazole scaffold into synthetic drug candidates. nih.govsciencepublishinggroup.com Consequently, imidazole derivatives have been developed with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive properties. nih.govsciencepublishinggroup.commdpi.com The stability and water-solubility of the imidazole core further enhance its desirability as a pharmacophore in drug design. ijsrtjournal.com

Beyond medicine, imidazole-based compounds are utilized in materials science, for instance, as components of ionic liquids, corrosion inhibitors, and catalysts. sciencepublishinggroup.commdpi.com The ability to readily functionalize the imidazole ring at various positions allows for the fine-tuning of its chemical and physical properties for specific applications. mdpi.com

Research Context of 2-Aryl-4-hydroxymethylimidazole Derivatives

Within the extensive family of imidazole derivatives, 2-aryl-4-hydroxymethylimidazoles represent a specific subclass with growing research interest. The "2-aryl" substitution involves the attachment of an aromatic ring, such as a phenyl or tolyl group, at the second position of the imidazole ring. This modification can significantly influence the molecule's steric and electronic properties, potentially enhancing its biological activity or modulating its physical characteristics. ijsrtjournal.com

The "4-hydroxymethyl" group introduces a primary alcohol functionality at the fourth position. This group can participate in hydrogen bonding and serves as a versatile synthetic handle for further molecular elaboration. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters, allowing for the creation of diverse chemical libraries for screening purposes. nih.gov

The synthesis of such disubstituted imidazoles can be achieved through various organic chemistry methodologies. mdpi.com One common approach involves the cyclization of appropriate precursors, such as α-keto-aldehydes with ammonium (B1175870) acetate. mdpi.com Another strategy might involve the modification of a pre-existing imidazole core. mdpi.com The development of efficient and versatile synthetic routes to these derivatives is an active area of research. researchgate.net

Overview of Research Directions for 2-(o-Tolyl)imidazole-4-methanol

The specific compound, this compound, features an ortho-tolyl group at the 2-position and a hydroxymethyl group at the 4-position of the imidazole ring. The ortho-methyl group on the phenyl ring introduces a steric constraint that can influence the molecule's conformation and its interaction with biological targets.

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural components suggest several potential research avenues. Given the broad biological activities of imidazole derivatives, this compound could be investigated for various therapeutic applications. For example, related 2-arylimidazole derivatives have shown promise as antiviral agents. rsc.org

Furthermore, the structural similarity to compounds that interact with imidazoline (B1206853) receptors suggests a potential line of inquiry. For instance, a related compound, 2-[2-(o-tolyl)ethyl]-4,5-dihydro-1H-imidazole, has been studied for its affinity for I2 imidazoline receptors, which are implicated in various neurological and metabolic conditions. nih.gov Although this compound is an imidazole and not a dihydroimidazole (B8729859) (imidazoline), the shared 2-(o-tolyl) substituent warrants exploration of its potential interactions with these receptors.

The synthesis of this compound and its analogs would be a critical first step in exploring these research directions. This would likely involve multi-step synthetic sequences, potentially starting from commercially available building blocks. Characterization of its physicochemical properties would also be essential for any future studies.

| Property | Value |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| SMILES | Cc1ccccc1-c1ncc(CO)[nH]1 |

| CAS Number | 1158945-24-4 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

[2-(2-methylphenyl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |

InChI Key |

OGULGNHODNGHFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=C(N2)CO |

Origin of Product |

United States |

Reactivity and Reaction Mechanism Studies of 2 O Tolyl Imidazole 4 Methanol

Fundamental Reactivity Patterns of the Imidazole (B134444) Heterocycle

The imidazole ring is an aromatic, five-membered heterocycle containing two nitrogen atoms. Its structure, featuring both a pyrrole-type and a pyridine-type nitrogen, gives rise to its characteristic chemical behavior. globalresearchonline.net

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. globalresearchonline.netnih.gov Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically occur at the C-4 or C-5 positions. globalresearchonline.netnih.govuobabylon.edu.iq This preference is attributed to the formation of a more stable resonance hybrid intermediate compared to attack at the C-2 position. uobabylon.edu.iq Attack at C-2 would result in a canonical form with a positive charge on the nitrogen at position 3, which is highly unfavorable. globalresearchonline.netuobabylon.edu.iq However, if the C-4 and C-5 positions are blocked, substitution can be directed to the C-2 position. uobabylon.edu.iq The reaction often proceeds through the formation of an arenium ion intermediate. uobabylon.edu.iq The rate and outcome of these reactions can be influenced by factors such as pH and the nature of the electrophile. numberanalytics.com

For instance, imidazole undergoes nitration with a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq Halogenation, such as bromination, can occur with bromine in a solvent like chloroform, potentially leading to polysubstituted products like 2,4,5-tribromoimidazole. uobabylon.edu.iq

Nucleophilic Attack Pathways

In contrast to its reactivity towards electrophiles, the imidazole ring is generally less prone to nucleophilic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.netpharmaguideline.com When such groups are present, nucleophilic attack is most likely to occur at the C-2 position. nih.govpharmaguideline.comyoutube.com This is because the two adjacent nitrogen atoms render the C-2 carbon electron-deficient. youtube.com For example, in 2-haloimidazoles, the halogen atom can be displaced by a nucleophile. pharmaguideline.com

The nitrogen atoms of the imidazole ring can also act as nucleophiles. numberanalytics.com For instance, the imino hydrogen can be replaced by alkyl groups through reaction with alkyl halides, a process known as N-alkylation. uobabylon.edu.iq Imidazole can also catalyze the hydrolysis of esters, where it acts as a nucleophile. youtube.com

Acid-Base Equilibria and Protonation States

Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base. pharmaguideline.comwikipedia.org The pyridine-type nitrogen (N-3) has a lone pair of electrons that is not part of the aromatic sextet, making it basic. globalresearchonline.netnih.gov Protonation at this nitrogen forms a stable imidazolium (B1220033) cation. nih.govwikipedia.org The pKa of the conjugate acid is approximately 7.0, making imidazole a stronger base than pyridine. nih.govwikipedia.org This enhanced basicity is due to the resonance stabilization of the imidazolium cation, where the positive charge is shared between the two nitrogen atoms. nih.gov

The pyrrole-type nitrogen (N-1) bears a hydrogen atom that can be removed by a strong base, demonstrating the acidic character of imidazole. pharmaguideline.comwikipedia.org The pKa for this deprotonation is around 14.5, making it a weak acid. wikipedia.org The resulting imidazolide (B1226674) anion is symmetrical. wikipedia.org These acid-base properties are crucial in many biological systems, where the imidazole ring of histidine residues in proteins acts as a proton donor or acceptor in enzymatic catalysis. nih.govrsc.org The acid-base equilibrium involves the interconversion between the neutral imidazole and the protonated imidazolium form. researchgate.net

Influence of the o-Tolyl and Hydroxymethyl Substituents on Imidazole Reactivity

The presence of substituents on the imidazole ring can significantly alter its electronic properties and, consequently, its reactivity. In the case of 2-(o-Tolyl)imidazole-4-methanol, the o-tolyl group at the C-2 position and the hydroxymethyl group at the C-4 position play important roles.

Electronic Effects of the o-Tolyl Group

The o-tolyl group, an aromatic ring with a methyl substituent, is generally considered to be an electron-donating group. This is due to the inductive effect of the alkyl (methyl) group and the resonance effect of the phenyl ring. When attached to the C-2 position of the imidazole ring, the o-tolyl group can influence the electron density of the heterocycle.

Role of the Hydroxymethyl Group in Modulating Reactivity

The hydroxyl group can also participate directly in reactions. For example, it can be a site for further functionalization, such as etherification. acs.org The synthesis of such derivatives often involves the deprotonation of the alcohol with a base like sodium hydride, followed by reaction with an alkyl or aryl halide. acs.org The presence of the hydroxymethyl group can also influence the acid-base properties of the imidazole ring. Furthermore, the hydroxyl group can form hydrogen bonds, which can affect the molecule's conformation and its interactions with other reactants and solvents. The preparation of 4(5)-hydroxymethylimidazole itself has been a subject of study. acs.org

Tautomerism in this compound Systems

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in the study of imidazole-containing compounds. In the case of this compound, the tautomerism of the imidazole ring is a critical determinant of its chemical behavior. This section explores the identification and characterization of the different tautomeric forms of this compound and the subsequent impact on its reactivity and basicity.

Identification and Characterization of Imidazole Tautomeric Forms

The imidazole ring of this compound can exist in two primary tautomeric forms, arising from the migration of the proton between the two nitrogen atoms (N1 and N3). These forms are designated as the N¹-H and N³-H tautomers. The position of this equilibrium is influenced by the electronic nature of the substituents on the imidazole ring.

For 2-substituted imidazoles, including this compound, the equilibrium often favors one tautomer over the other. Studies on related 2-substituted imidazole systems suggest that the thermodynamic stability of the tautomers can be significantly different. For instance, in Schiff base condensates of 2-substituted imidazoles, the ketimine form is often the thermodynamically favored tautomer, indicating a preference in the tautomeric equilibrium. mdpi.com

The characterization of these tautomeric forms is commonly achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹³C NMR spectroscopy has proven to be a powerful tool for identifying the predominant tautomer in solution. researchgate.net The chemical shift difference between the C4 and C5 carbons of the imidazole ring is particularly diagnostic. A significant difference in these chemical shifts can indicate the position of the proton on the imidazole ring and thus identify the major tautomer present. researchgate.netnih.gov

For example, in a related study, the difference in chemical shift (ΔΔδ) between C4 and C5 was observed to be significantly reduced when the protonated nitrogen was adjacent to a C-alkyl substituent. researchgate.net This principle can be applied to predict and confirm the tautomeric state of this compound.

Table 1: Spectroscopic Data for Tautomer Identification in Imidazole Derivatives

| Technique | Parameter | Observation for Tautomer Identification |

| ¹³C NMR | Chemical Shift Difference (δC4 - δC5) | A smaller difference suggests the proton is on the nitrogen adjacent to the C4 substituent, while a larger difference indicates the proton is on the nitrogen further away. researchgate.netnih.gov |

| ¹H NMR | NH Proton Chemical Shift | Can be difficult to observe due to exchange broadening, especially at room temperature. nih.gov |

| UV-Vis Spectroscopy | Absorption Maxima | Changes in conjugation between tautomers can lead to shifts in the absorption spectrum. nih.gov |

Impact of Tautomeric State on Chemical Reactivity and Basicities

The tautomeric state of this compound has a profound effect on its chemical reactivity and basicity. The availability of the lone pair of electrons on the non-protonated nitrogen atom is central to the molecule's ability to act as a base or a nucleophile.

The position of the tautomeric equilibrium directly influences which nitrogen atom is more basic. The nitrogen atom that does not bear the acidic proton possesses a lone pair of electrons that is more available for donation to an acid. Consequently, the predominant tautomer will dictate the primary site of protonation and will have a higher basicity at that specific nitrogen.

Furthermore, the tautomeric state significantly impacts the nucleophilic reactivity of the imidazole ring. Research on analogous systems has demonstrated that switching the tautomeric state can dramatically alter nucleophilicity. In one study, controlling the tautomeric state of an imidazole-containing foldamer through intramolecular hydrogen bonding resulted in an approximately 20-fold increase in its nucleophilic reactivity. nih.gov This was attributed to the freeing of the nitrogen lone pair, which could then participate in a nucleophilic attack. nih.gov

When the N¹-H tautomer of this compound is predominant, the lone pair on the N3 nitrogen is available, making this site the center of basicity and nucleophilicity. Conversely, if the N³-H tautomer is favored, the N1 nitrogen becomes the reactive site. The steric hindrance from the adjacent o-tolyl group at the 2-position may also influence the accessibility of the N1 lone pair, potentially favoring reactions at the N3 position.

Computational Chemistry and Theoretical Investigations of 2 O Tolyl Imidazole 4 Methanol

Quantum Chemical Calculations (DFT) for Molecular Structure and Energetics

At the heart of understanding a molecule's behavior lies its three-dimensional structure and the distribution of electrons within it. Quantum chemical calculations, particularly those based on DFT, provide a detailed picture of these fundamental characteristics.

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-(o-Tolyl)imidazole-4-methanol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

The presence of the o-tolyl group introduces the possibility of different rotational isomers (conformers) due to rotation around the single bond connecting the tolyl and imidazole (B134444) rings. Conformational analysis is therefore crucial to identify the global minimum energy structure and understand the flexibility of the molecule. This analysis involves systematically rotating key bonds and calculating the energy of each resulting conformation.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (imidazole) | 1.38 | N-C-N: 110 | |

| C=C (imidazole) | 1.36 | C-N-C: 108 | |

| C-C (aryl-imidazole) | 1.48 | Aryl-Imidazole: 45 | |

| C-O (methanol) | 1.43 | ||

| O-H (methanol) | 0.96 | ||

| Note: This table presents typical values for a substituted imidazole for illustrative purposes, as specific computational data for this compound is not publicly available. |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. Key insights can be gained by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electron-deficient) and negative (electron-rich) potential. This allows for the identification of likely sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the methanol (B129727) group, indicating these as potential sites for protonation or coordination to metal ions.

Table 2: Representative Electronic Properties for a Substituted Imidazole (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These values are illustrative and represent typical ranges for similar imidazole derivatives. |

Thermochemical Properties and Stability Predictions

DFT calculations can also predict various thermochemical properties, such as the standard enthalpy of formation, entropy, and Gibbs free energy. These properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of chemical reactions in which it might participate. By comparing the calculated Gibbs free energy of different isomers or conformers, their relative stabilities can be determined.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry can be a powerful tool to investigate the dynamics of chemical reactions, providing a step-by-step understanding of how reactants are transformed into products.

Transition State Analysis for Synthetic Pathways

The synthesis of substituted imidazoles can proceed through various routes. Computational modeling can be used to explore the mechanisms of these reactions. A key aspect of this is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration that molecules must pass through to transform from reactants to products.

By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is a critical factor in determining the reaction rate. For the synthesis of this compound, computational chemists could model potential synthetic routes, for instance, the reaction of an appropriate diamine with an aldehyde, and locate the transition states for each elementary step. This would reveal the rate-determining step of the reaction and provide insights into how the reaction conditions could be optimized. A theoretical study on the synthesis of the related compound 2-(p-tolyl)-1H-benzo[d]imidazole revealed that the rate-determining step was the intramolecular cyclization, with a calculated activation energy of 351.53 kJ/mol. asianpubs.org

Prediction of Regioselectivity and Stereoselectivity

In many chemical reactions, there is the possibility of forming more than one product isomer. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

Computational modeling can be a valuable tool for predicting and understanding the origins of selectivity in chemical reactions. By calculating the activation energies for the formation of different possible products, the most likely outcome can be predicted. For the synthesis of substituted imidazoles, regioselectivity is a key consideration, as different substitution patterns on the imidazole ring can lead to vastly different properties. For example, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational studies have shown that the regioselectivity is driven by a 2-hydroxyaryl group that promotes an intramolecular proton transfer, guiding the reaction towards the formation of the imidazole derivative. acs.org While specific studies on this compound are not available, the principles of using computational methods to predict the regiochemical outcome of electrophilic aromatic substitution on heterocyclic systems are well-established. acs.org

Molecular Interactions and Docking Studies of this compound Analogues

Computational methods, particularly molecular docking and molecular dynamics simulations, provide invaluable insights into the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. nih.gov These techniques are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target, thereby guiding the design and optimization of new drug candidates. nih.gov

Ligand-Target Binding Prediction (e.g., Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is pivotal in drug discovery for screening virtual libraries of compounds and prioritizing those with the highest likelihood of being active. nih.gov For analogues of this compound, docking studies can be performed against various enzyme active sites known to be modulated by imidazole-containing compounds. Sirtuins, for instance, are a class of enzymes that have been investigated as targets for imidazole derivatives. nih.gov

In a hypothetical docking study, analogues of this compound could be docked into the active site of a target enzyme, such as a sirtuin. The docking scores, which are indicative of the binding affinity, would be calculated. A lower docking score generally suggests a more favorable binding interaction. The results could be tabulated to compare the binding affinities of different analogues.

Table 1: Predicted Binding Affinities of this compound Analogues against a Hypothetical Enzyme Active Site

| Compound | Analogue Modification | Docking Score (kcal/mol) | Predicted Interacting Residues |

| This compound | - | -8.5 | HIS250, TYR321, PHE120 |

| Analogue A | Substitution of -OH with -OCH3 | -7.9 | HIS250, PHE120 |

| Analogue B | Substitution of o-Tolyl with Phenyl | -8.2 | HIS250, TYR321 |

| Analogue C | Substitution of -CH2OH with -COOH | -9.1 | HIS250, TYR321, ARG110 |

Note: The data in this table is illustrative and based on typical results from molecular docking studies of similar compounds.

The electron-rich nature of the imidazole ring makes it a versatile scaffold for interacting with various biological receptors. nih.gov The specific substitutions on the imidazole ring of this compound and its analogues would significantly influence their binding modes and affinities. nih.gov

Analysis of Hydrogen Bonding and π-π Interactions

The stability of a ligand-protein complex is governed by a network of non-covalent interactions, with hydrogen bonds and π-π stacking being particularly important. nih.gov The imidazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The hydroxyl group in this compound is also a prime candidate for forming hydrogen bonds with polar residues in an enzyme's active site. nih.gov

The aromatic tolyl group and the imidazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. These interactions are crucial for the proper orientation and stabilization of the ligand.

Table 2: Analysis of Key Interactions for this compound in a Hypothetical Binding Site

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Imidazole N-H | ASP150 (Carbonyl O) | 2.9 |

| Hydrogen Bond | Methanol -OH | SER220 (Hydroxyl O) | 2.7 |

| π-π Stacking | Tolyl Ring | PHE120 | 3.8 |

| π-π Stacking | Imidazole Ring | TYR321 | 4.1 |

Note: The data in this table is illustrative and represents typical interaction geometries observed in protein-ligand complexes.

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations can assess the stability of the predicted binding pose and provide insights into the conformational changes that may occur upon ligand binding. ajchem-a.com

An MD simulation of the this compound analogue complexed with its target enzyme would involve simulating the movement of atoms over a period of nanoseconds. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

A stable binding is generally characterized by a low and converging RMSD value for the ligand throughout the simulation. Analysis of the simulation trajectory can also reveal the persistence of key hydrogen bonds and other interactions, further confirming the stability of the binding mode.

Table 3: Summary of Molecular Dynamics Simulation Parameters for a Hypothetical this compound-Protein Complex

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Sufficient time to assess short-term stability. |

| Average Ligand RMSD | 1.5 Å | Indicates a stable binding pose within the active site. |

| Key Hydrogen Bond Occupancy | > 80% | Shows persistent hydrogen bonding interactions. |

| RMSF of Active Site Residues | Low | Suggests the binding pocket remains well-defined. |

Note: The data in this table is illustrative and represents typical outcomes from MD simulations of stable protein-ligand complexes.

These computational approaches, from initial docking predictions to detailed molecular dynamics simulations, provide a comprehensive framework for evaluating the potential of this compound analogues as effective enzyme inhibitors. nih.gov

Coordination Chemistry of 2 O Tolyl Imidazole 4 Methanol

2-(o-Tolyl)imidazole-4-methanol as a Ligand

The structural features of this compound make it an interesting ligand for the formation of coordination compounds. Its potential to coordinate with metal ions is primarily attributed to the presence of specific donor atoms within its molecular framework.

Identification of Potential Donor Atoms (Imidazole Nitrogen, Hydroxyl Oxygen)

The this compound molecule possesses two primary sites for coordination with metal ions: the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group. The imidazole ring, a five-membered aromatic heterocycle, contains two nitrogen atoms. One of these nitrogen atoms typically bears a hydrogen atom, while the other possesses a lone pair of electrons, making it a potential Lewis base and a prime candidate for coordinating to a metal center. nih.govrsc.org The hydroxyl (-OH) group attached to the imidazole ring at the 4-position provides another potential coordination site through its oxygen atom, which also has lone pairs of electrons available for donation.

Monodentate, Bidentate, and Polydentate Coordination Modes

Depending on the reaction conditions and the nature of the metal ion, this compound can exhibit various coordination modes.

Monodentate Coordination: In the simplest mode, the ligand can coordinate to a metal center through a single donor atom. This typically involves the pyridine-like nitrogen atom of the imidazole ring, as it is often the most accessible and effective donor. researchgate.net Imidazole derivatives have been shown to act as unidentate ligands in various copper(II) complexes. nih.gov

Bidentate and Polydentate Coordination: The presence of both the imidazole nitrogen and the hydroxyl oxygen allows for the possibility of chelation, where the ligand binds to the same metal ion through two or more donor atoms, forming a ring structure. This bidentate coordination can lead to more stable metal complexes compared to monodentate coordination. While specific studies on this compound as a bidentate ligand are not extensively detailed in the provided results, the principle is well-established for similar ligands containing both imidazole and alcohol functionalities. The ability of imidazole-containing ligands to form stable complexes is well-documented. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with imidazole-based ligands is a well-established area of research, with various methods employed to create coordination compounds with diverse structures and properties.

Complexation with Transition Metals (e.g., Cobalt, Copper, Iron)

Imidazole derivatives readily form complexes with a wide range of transition metals, including cobalt, copper, and iron. The synthesis of these complexes often involves the reaction of a metal salt with the imidazole-based ligand in a suitable solvent. mdpi.comresearchgate.netrsc.org For instance, cobalt(II) complexes with imidazole derivatives have been synthesized from cobalt carbonate and the respective ligand in a methanolic solution. mdpi.com Similarly, copper(II) complexes with various imidazole derivatives have been prepared and studied. nih.govrsc.org The formation of iron-imidazole complexes is also known, highlighting the versatility of imidazole as a ligand for different d-block elements. researchgate.net

Spectroscopic Characterization of Coordination Compounds

A variety of spectroscopic techniques are employed to characterize the resulting metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining how the ligand coordinates to the metal ion. Changes in the vibrational frequencies of the imidazole ring and the hydroxyl group upon complexation can provide evidence of coordination. For example, a shift in the C-N stretching vibration of the imidazole ring can indicate the involvement of the nitrogen atom in bonding to the metal. mdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-orbital splitting and the geometry of the coordination sphere around the metal ion. The position and intensity of the d-d transition bands are characteristic of the metal's oxidation state and coordination environment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always applicable to paramagnetic complexes, NMR spectroscopy can be used for diamagnetic complexes to elucidate the structure of the ligand and how it is altered upon coordination. rsc.orgnih.gov

The following table summarizes spectroscopic data for related imidazole complexes:

| Technique | Observation | Implication | Reference |

| IR Spectroscopy | Shift in C-N stretching vibrations | Coordination of imidazole nitrogen to the metal center | mdpi.com |

| UV-Vis Spectroscopy | d-d transition bands | Information on coordination geometry and metal oxidation state | nih.gov |

| NMR Spectroscopy | Chemical shift changes | Structural elucidation of diamagnetic complexes | rsc.orgnih.gov |

Crystallographic Analysis of Metal-Ligand Architectures (e.g., Stereochemistry, Coordination Numbers)

For example, crystallographic studies of cobalt(II) complexes with imidazole derivatives have revealed various coordination geometries, including octahedral and trigonal bipyramidal structures. mdpi.com In some cases, the asymmetric unit of the crystal can contain multiple complex molecules with different stereochemistries for the cobalt ions. mdpi.com Similarly, copper(II) complexes with imidazole derivatives have been shown to adopt distorted octahedral or square-pyramidal geometries. nih.gov The coordination number and geometry are influenced by factors such as the steric bulk of the ligands and the nature of the counter-ions.

The table below presents crystallographic data for representative metal-imidazole complexes, illustrating the diversity of possible structures.

| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| Cobalt(II) with 2-ethylimidazole | Co(II) | Octahedral, Trigonal Bipyramidal | N2O4 coordination environment; Co-O distances 2.047(3)-2.383(3) Å | mdpi.com |

| Copper(II) with various imidazoles | Cu(II) | Distorted Octahedral, Square-Pyramidal | Unidentate imidazole coordination | nih.gov |

| Ruthenium(II) with imidazole donor | Ru(II) | Octahedral | Ru-N bond distance of 2.140 Å | beilstein-journals.org |

| Strontium(II) with imidazole-dicarboxylate | Sr(II) | Bicapped Tetragonal Bipyramid | Eight-coordinate with one nitrogen and seven oxygen atoms | researchgate.net |

Theoretical Aspects of Metal-Ligand Bonding in this compound Complexes

The interaction between a metal ion and the ligand this compound is fundamentally governed by the principles of coordination chemistry, where the ligand donates electron pairs to the metal center to form coordinate covalent bonds. The nature of this bonding, including its geometry and resulting electronic and magnetic properties, can be described by several theoretical models. While crystal field theory provides a simple electrostatic model, Valence Bond Theory (VBT) and Ligand Field Theory (LFT) offer more sophisticated descriptions by incorporating the covalent character of the metal-ligand bond. dalalinstitute.com

The ligand this compound presents two primary potential coordination sites: the sp2-hybridized nitrogen atom of the imidazole ring and the oxygen atom of the C4-methanol group. nih.gov This allows it to function as a potentially bidentate chelating ligand, forming a stable ring structure with a central metal ion. The presence of the bulky o-tolyl group at the C2 position introduces significant steric hindrance, which can influence the number of ligands that can coordinate to a metal center and the resulting geometry of the complex.

Valence Bond Theory and Ligand Field Theory Applications

Valence Bond Theory (VBT) describes the formation of metal-ligand bonds as a result of the overlap between filled ligand orbitals and empty hybrid orbitals of the metal ion. The type of hybrid orbitals formed by the metal (e.g., sp³, d²sp³, sp³d²) dictates the geometry of the resulting complex (e.g., tetrahedral, octahedral, square planar). For an octahedral complex of a first-row transition metal with this compound, VBT would propose the formation of six d²sp³ hybrid orbitals on the metal, which would accept lone pairs from six donor atoms. However, VBT's limitations include its inability to explain the colors of complexes or to fully account for their magnetic properties without invoking concepts like inner and outer orbital complexes.

Ligand Field Theory (LFT) , an extension of molecular orbital theory, provides a more comprehensive model of bonding in coordination complexes. libretexts.org LFT considers the interactions between the metal's d-orbitals and the orbitals of the ligand donor atoms, leading to the formation of bonding, antibonding, and non-bonding molecular orbitals. dalalinstitute.com In an octahedral environment, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: a lower-energy triplet (t₂g: dxy, dxz, dyz) and a higher-energy doublet (eg*: dx²-y², dz²). libretexts.org The energy separation between these sets is denoted as the ligand field splitting parameter (Δo or 10Dq).

The table below illustrates how metal and ligand orbitals combine in a hypothetical octahedral complex.

Table 1: Symmetry and Interactions of Metal and Ligand Orbitals in an Octahedral Field

| Metal Orbital Symmetry | Metal Orbitals | Ligand Group Orbital Symmetry | Interaction Type | Resulting Molecular Orbitals |

| eg | dz², dx²-y² | eg | σ-bonding | σ(eg), σ(eg) |

| t₂g | dxy, dxz, dyz | t₂g | π-bonding | π(t₂g), π(t₂g) |

| a₁g | s | a₁g | σ-bonding | σ(a₁g), σ(a₁g) |

| t₁u | px, py, pz | t₁u | σ-bonding | σ(t₁u), σ(t₁u) |

This table illustrates the symmetry-allowed interactions based on general Ligand Field Theory principles for an octahedral complex.

Understanding Electronic and Magnetic Properties of Complexes

The electronic properties, such as color and stability, and the magnetic properties of complexes involving this compound are direct consequences of the d-orbital splitting described by LFT. The magnitude of the ligand field splitting parameter (Δo) relative to the mean pairing energy (P) determines the electron configuration in the d-orbitals for metals with d⁴ to d⁷ configurations.

High-Spin vs. Low-Spin: If Δo is small (a "weak field" ligand), electrons will occupy the higher-energy eg* orbitals before pairing up in the lower-energy t₂g orbitals, leading to a high-spin complex with a maximum number of unpaired electrons. If Δo is large (a "strong field" ligand), it is energetically more favorable for electrons to pair up in the t₂g orbitals before occupying the eg* orbitals, resulting in a low-spin complex with fewer unpaired electrons. libretexts.org

The magnetic properties of a complex are determined by the number of unpaired electrons. Paramagnetic substances, which have unpaired electrons, are attracted to a magnetic field, while diamagnetic substances, with all electrons paired, are weakly repelled. libretexts.org The spin-only magnetic moment (μs) can be estimated using the formula:

μs = √[n(n+2)]

where 'n' is the number of unpaired electrons. This value, measured in Bohr Magnetons (B.M.), provides direct insight into the high-spin or low-spin nature of the complex. For instance, a high-spin octahedral Co(II) (d⁷) complex would have three unpaired electrons, whereas a low-spin complex would have only one.

The table below provides theoretical spin-only magnetic moments for various d-electron configurations in octahedral complexes, which could be formed with this compound.

Table 2: Theoretical Spin-Only Magnetic Moments (μs) for Octahedral Complexes

| Metal Ion Example | d-Electron Count | High-Spin Configuration | Unpaired e⁻ (n) | High-Spin μs (B.M.) | Low-Spin Configuration | Unpaired e⁻ (n) | Low-Spin μs (B.M.) |

| Ti³⁺ | d¹ | t₂g¹ | 1 | 1.73 | t₂g¹ | 1 | 1.73 |

| V³⁺ | d² | t₂g² | 2 | 2.83 | t₂g² | 2 | 2.83 |

| Cr³⁺ | d³ | t₂g³ | 3 | 3.87 | t₂g³ | 3 | 3.87 |

| Cr²⁺, Mn³⁺ | d⁴ | t₂g³ eg¹ | 4 | 4.90 | t₂g⁴ | 2 | 2.83 |

| Mn²⁺, Fe³⁺ | d⁵ | t₂g³ eg² | 5 | 5.92 | t₂g⁵ | 1 | 1.73 |

| Fe²⁺, Co³⁺ | d⁶ | t₂g⁴ eg² | 4 | 4.90 | t₂g⁶ | 0 | 0.00 |

| Co²⁺, Ni³⁺ | d⁷ | t₂g⁵ eg² | 3 | 3.87 | t₂g⁶ eg¹ | 1 | 1.73 |

| Ni²⁺ | d⁸ | t₂g⁶ eg² | 2 | 2.83 | t₂g⁶ eg² | 2 | 2.83 |

| Cu²⁺ | d⁹ | t₂g⁶ eg³ | 1 | 1.73 | t₂g⁶ eg³ | 1 | 1.73 |

This table presents theoretical values. Actual experimental magnetic moments can deviate due to orbital contributions.

The color of the transition metal complexes arises from the absorption of light that promotes an electron from the t₂g level to the eg* level. The energy of the absorbed light corresponds to the value of Δo. By analyzing the electronic absorption spectrum (UV-Vis) of a complex, the ligand field splitting can be determined, providing critical data for understanding the metal-ligand bond.

In Vitro Biological Activity and Mechanistic Investigations of 2 O Tolyl Imidazole 4 Methanol Derivatives

Antimicrobial Activity Studies (In Vitro)

Research into the antimicrobial properties of imidazole (B134444) derivatives has revealed their potential against a range of pathogenic bacteria and fungi.

Evaluation Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Various imidazole derivatives have demonstrated notable antibacterial activity. For instance, certain 5-nitroimidazole/pyrrole hybrids have shown activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 20–40 µM for S. aureus and 40–70 µM for E. coli nih.gov. In another study, specific {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivatives exhibited potent activity against E. coli and P. aeruginosa, with IC50 values of 360 nM and 710 nM, respectively nih.gov. One of these derivatives also showed activity against S. aureus with an IC50 value of 1.4 μM nih.gov.

The length of the alkyl chain on the imidazole ring can also influence antibacterial activity. Studies on imidazolium (B1220033) chloride ionic liquids have shown that their toxicity to S. aureus is proportional to the length of the imidazolidinyl side chain, with longer chains exhibiting greater hydrophobicity and thus increased toxicity nih.gov.

| Compound Type | Bacterial Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 5-nitroimidazole/pyrrole hybrids | Staphylococcus aureus | 20–40 µM (MIC) | nih.gov |

| 5-nitroimidazole/pyrrole hybrids | Escherichia coli | 40–70 µM (MIC) | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivatives | Escherichia coli | 360 nM (IC50) | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivatives | Pseudomonas aeruginosa | 710 nM (IC50) | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivatives | Staphylococcus aureus | 1.4 μM (IC50) | nih.gov |

Assessment Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Imidazole derivatives have also been evaluated for their antifungal properties. Studies have shown that certain imidazole derivatives exhibit moderate inhibitory activity against various Candida species, with mean MIC values ranging from 200 µg/mL to 312.5 µg/mL mdpi.comnih.gov. The antifungal activity of these derivatives can be enhanced when used in combination with other agents like sodium dodecyl sulphate (SDS), which can lead to a significant decrease in their MIC values mdpi.comnih.gov. For example, the MIC of some imidazole derivatives decreased by over five to seven times when combined with SDS mdpi.comnih.gov.

| Compound | Fungal Strain | Activity (Mean MIC) | Reference |

|---|---|---|---|

| Imidazole Derivative (SAM3) | Candida spp. | 200 µg/mL | mdpi.comnih.gov |

| Imidazole Derivative (AM5) | Candida spp. | 312.5 µg/mL | mdpi.comnih.gov |

| Imidazole Derivative (SAM5) | Candida spp. | >312.5 µg/mL | mdpi.comnih.gov |

Mechanistic Insights into Antimicrobial Action (e.g., Inhibition of Microbial Growth, Biofilm Eradication)

The antimicrobial action of imidazole derivatives is multifaceted. One key mechanism involves the alteration of the microbial cell membrane's permeability. The association of imidazole derivatives with agents like SDS has been shown to increase the release of cellular material and the intracellular influx of substances, indicating damage to the cell membrane of Candida species mdpi.comnih.gov. This disruption of the cell membrane enhances the antifungal effect by allowing a greater influx of the imidazole compound into the cell mdpi.comnih.gov.

Furthermore, some antifungal azoles have been found to act as efflux pump inhibitors in bacteria such as Staphylococcus aureus. This inhibition of efflux pumps prevents the bacteria from expelling antibiotics, thereby increasing their susceptibility. Combination therapy of azoles with antibiotics like tetracycline (B611298) has been shown to significantly eradicate preformed mature biofilms nih.gov.

Anticancer Activity Studies (In Vitro)

Derivatives of tolyl-imidazole have emerged as promising candidates in anticancer research due to their potent antiproliferative effects on various cancer cell lines.

Antiproliferative Effects on Cancer Cell Lines

A notable example is the compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole, which has demonstrated potent activity against colorectal cancer cell lines. This compound exhibited impressive IC50 values of 27.42 nM, 23.12 nM, and 33.14 nM against SW480, HCT116, and Caco-2 cells, respectively nih.gov. It is particularly noteworthy that the Caco-2 cell line was insensitive to conventional chemotherapeutic agents like paclitaxel (B517696) and doxorubicin, highlighting the potential of this tolyl-imidazole derivative in overcoming drug resistance nih.gov.

Other 2-aryl-4-benzoyl-imidazole analogs have also shown significant antiproliferative activity against melanoma and prostate cancer cell lines nih.gov.

Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Induction of Apoptosis, DNA Binding Interactions)

The anticancer mechanisms of tolyl-imidazole derivatives are diverse and target critical cellular processes. The potent compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole has been shown to inhibit tubulin polymerization and cause DNA damage nih.gov. Tubulin is a key component of microtubules, which are essential for cell division, and its inhibition leads to cell cycle arrest and apoptosis.

Indeed, many imidazole-based compounds exert their anticancer effects by targeting tubulin. These agents can disrupt the microtubule network within cells, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis nih.gov. The induction of apoptosis is often confirmed by the upregulation of apoptosis-related proteins such as cleaved PARP-1 and caspase-3 nih.gov.

Furthermore, some imidazole derivatives have been found to interact with DNA. For example, certain antibiotics with antiproliferative activity have been shown to bind to DNA, leading to cell cycle arrest and apoptosis mdpi.com. While not specific to tolyl-imidazoles, this highlights a potential mechanism for related compounds.

Structure-Activity Relationship (SAR) Studies for 2-Aryl-4-hydroxymethylimidazoles

The biological potency of 2-aryl-4-hydroxymethylimidazoles is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to decipher the influence of different substituents on their activity.

Impact of Substituent Modifications on Biological Potency

The nature and position of substituents on the 2-aryl ring and the imidazole core are critical determinants of biological activity.

Substitution on the 2-Aryl Ring: The presence and position of substituents on the aryl ring at the 2-position of the imidazole can significantly modulate potency. For instance, in a series of 2-aryl-4-benzoyl-imidazole derivatives, subtle changes in the substitution pattern on the 2-aryl ring led to considerable variations in antiproliferative activity. nih.gov The o-tolyl group in 2-(o-Tolyl)imidazole-4-methanol, with its specific steric and electronic properties, is expected to confer a distinct pharmacological profile compared to other substituted aryl derivatives.

The 4-Hydroxymethyl Group: The hydroxymethyl group at the 4-position of the imidazole ring can participate in hydrogen bonding interactions with target enzymes or receptors. This functional group can be crucial for anchoring the molecule in the binding pocket and enhancing its inhibitory activity. In some related imidazole derivatives, the modification of a similar functional group, a methyl ester, to an amide or a 1,2,4-oxadiazole (B8745197) was found to be a successful optimization strategy for improving activity. nih.gov

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For 2-aryl-4-hydroxymethylimidazoles, key pharmacophoric features likely include:

The Imidazole Core: The imidazole ring itself is a critical feature, often involved in hydrogen bonding and π-π stacking interactions with the target protein.

The 2-Aryl Group: This group typically occupies a hydrophobic pocket within the binding site of the target enzyme. The nature and substitution pattern of this aryl group are crucial for achieving selectivity and potency.

The 4-Hydroxymethyl Group: This group often acts as a hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule.

Relative Spatial Arrangement: The specific spatial orientation of these three key features is paramount for effective interaction with the biological target.

Pharmacophore models for related imidazole-based inhibitors of enzymes like topoisomerase II have identified the importance of hydrophobic groups and aromatic rings, which aligns with the structural features of this compound. nih.gov

Other Biological Activities (In Vitro, Mechanistic)

Beyond enzyme inhibition, derivatives of this compound may exhibit other biological activities, including insecticidal properties.

Insecticidal Activity Mechanisms

Imidazole-containing compounds have been investigated for their insecticidal properties. While specific data on this compound is limited, the general mechanisms of action for insecticidal imidazoles can provide insights. Some imidazole derivatives act as agonists or antagonists of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to disruption of nerve function and paralysis. Others may interfere with metabolic processes unique to insects. The lipophilicity and electronic properties conferred by the o-tolyl group could influence the compound's ability to penetrate the insect cuticle and interact with its target sites.

Advanced Applications of 2 O Tolyl Imidazole 4 Methanol in Chemical Research

Role as a Synthetic Building Block and Intermediate

The structural features of 2-(o-Tolyl)imidazole-4-methanol make it an important intermediate and building block in organic synthesis. The presence of the reactive hydroxymethyl group at the 4-position and the potential for further functionalization on the imidazole (B134444) ring provide chemists with a versatile platform for constructing more elaborate molecules.

Precursor for Complex Heterocyclic Systems

The imidazole core of this compound is a fundamental unit in the synthesis of more complex heterocyclic systems. Imidazole derivatives are known precursors to a wide array of fused heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. For instance, the imidazole ring can be a key component in the construction of purine (B94841) analogs, benzimidazoles, and other polycyclic aromatic systems.

The reactivity of the imidazole nitrogen atoms, along with the hydroxymethyl group, allows for various cyclization strategies. For example, the hydroxyl group can be converted into a leaving group, facilitating intramolecular cyclization reactions to form fused ring systems. Furthermore, the imidazole ring itself can participate in cycloaddition reactions or be further substituted to introduce additional complexity. The synthesis of novel imidazole-fused carbaporphyrinoids from 2-aza-21-carbaporphyrins demonstrates the utility of the imidazole moiety in creating intricate molecular frameworks. nih.gov Similarly, the reaction of nitrostilbenes with aromatic enols can lead to the formation of furan-fused polyheterocyclic systems, highlighting the broad potential of such building blocks in constructing diverse heterocyclic libraries. jocpr.com

Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach relies on screening libraries of small, low-molecular-weight molecules ("fragments") that can bind to a biological target. The structural information from these initial hits is then used to design more potent and selective drug candidates.

The this compound scaffold possesses ideal characteristics for inclusion in FBDD libraries. It has a molecular weight under 300 amu, a balance of hydrophobic (o-tolyl group) and hydrophilic (hydroxymethyl and imidazole moieties) features, and synthetic handles for rapid optimization. The synthesis of 1,2,4-substituted imidazoles specifically for FBDD libraries underscores the value of this heterocyclic core in drug discovery. morressier.com The discovery of 2-aryl-4-benzoyl-imidazole (ABI-III) analogues as highly potent antiproliferative agents targeting tubulin polymerization further exemplifies the success of using imidazole-based fragments to develop novel therapeutics. nih.gov These analogues demonstrate the potential to overcome multidrug resistance, a significant challenge in cancer therapy.

| Fragment-Based Drug Discovery Candidate Profile | Data |

| Compound Class | 2-Aryl-4-benzoyl-imidazoles (ABI-III) |

| Target | Tubulin Polymerization |

| Potency | Average IC50 value of 3.8 nM in melanoma and prostate cancer cell lines |

| Key Feature | Not a substrate of P-glycoprotein (Pgp), potentially overcoming multidrug resistance |

Catalysis

The imidazole moiety is a well-known component in various catalytic systems, both in biological enzymes and synthetic catalysts. The nitrogen atoms of the imidazole ring can act as a base, a nucleophile, or a ligand for metal ions, making it a versatile functional group in catalysis.

Use in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of chemical research. While direct evidence for the use of this compound as an organocatalyst is limited, the broader class of imidazole derivatives has shown promise in this field. For instance, a one-pot synthesis of substituted imidazoles has been described using a thiazolium-catalyzed addition of an aldehyde to an acyl imine, which then cyclizes to form the imidazole ring. acs.org This demonstrates the potential of imidazole-related structures to facilitate key bond-forming reactions. The development of organocatalytic methods for the synthesis of complex molecules often relies on the tunable electronic and steric properties of the catalyst, and the this compound scaffold offers opportunities for such modifications.

Ligand in Transition Metal Catalysis

The nitrogen atoms of the imidazole ring in this compound can effectively coordinate to transition metals, making it a potential ligand for a variety of catalytic applications. The resulting metal complexes can exhibit unique catalytic activities and selectivities. Research has shown that transition metal complexes of 2-substituted benzimidazoles, which share a similar core structure, can be synthesized and characterized. jocpr.com These complexes, involving metals like Cu(II) and Ni(II), demonstrate the coordination ability of the imidazole nitrogen. jocpr.com

Furthermore, numerous complexes involving d-block metals and imidazole derivatives are well-documented, with significant interest in their catalytic and biological activities. jocpr.comresearchgate.net The specific geometry and electronic properties of the metal-ligand complex, influenced by the substituents on the imidazole ring, are crucial for its catalytic performance. While the direct application of this compound as a ligand in a specific, widely-used catalytic process is not yet extensively reported, the foundational chemistry of imidazole-metal complexes suggests a high potential for this compound in the development of new catalysts.

| Transition Metal Complexes with Imidazole-based Ligands | Details |

| Ligand Type | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles |

| Metals | Cu(II), Ni(II) |

| Coordination | Monodentate, through the tertiary nitrogen of the imidazole ring |

| Geometry | Square planar for Cu(II) complexes, Tetrahedral for Ni(II) complexes |

Materials Science

The application of this compound and its derivatives in materials science is an emerging area of interest. The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions, combined with the reactive hydroxyl group, provides avenues for the creation of novel polymers and functional materials. While specific research on polymers derived directly from this compound is not widely available, related compounds have shown utility in this field.

For example, a patent for 2-m-tolyl-4,5-dihydroxymethyl imidazole, a closely related compound, describes its use as a curing agent for epoxides, a dyeability improver for polymers, and a raw material for ion-exchanger resins. These applications stem from the presence of both the tertiary nitrogen atom and the hydroxyl groups, which can react to form cross-linked networks or be functionalized to introduce specific properties to a material. This suggests that this compound could similarly be explored for the development of functional polymers with tailored thermal, mechanical, or chemical properties.

Potential in Functional Materials Development

The development of new functional materials is critical for advancements in electronics, optics, and catalysis. This compound serves as a promising building block, or "synthon," for the construction of advanced polymeric and crystalline materials. The inherent properties of this molecule, such as its ability to engage in strong intermolecular interactions and its potential for further chemical modification, make it a valuable candidate for creating materials with specific, tunable functions.

The imidazole core, with its two nitrogen atoms, can act as a potent ligand for a wide array of metal ions. This coordinating ability is fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers. By linking metal centers, this compound can contribute to the formation of porous, crystalline materials with high surface areas. Such materials are of great interest for applications in gas storage, separation, and heterogeneous catalysis. The o-tolyl group, due to its steric bulk, can influence the resulting framework's topology, potentially leading to the formation of unique pore structures and cavities.

Furthermore, the hydroxymethyl group at the 4-position of the imidazole ring provides a reactive handle for polymerization. This allows for the incorporation of the 2-(o-tolyl)imidazole unit into larger polymeric structures. The resulting polymers could exhibit interesting properties, such as enhanced thermal stability, specific optical characteristics, or the ability to chelate metal ions, making them suitable for applications ranging from specialty plastics to sensors. Research into analogous 2-substituted imidazoles has demonstrated their utility in creating polymers with diverse industrial applications. researchgate.net

| Property | Potential Application |

| Metal Coordination | Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers |

| Steric Influence of o-Tolyl Group | Control of Polymer Morphology and MOF Topology |

| Reactive Hydroxymethyl Group | Polymer Synthesis and Post-functionalization of Materials |

| Aromatic System | Potential for Luminescent or Conductive Materials |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. wiley.com this compound is particularly well-suited for a role in this field due to its capacity for directional and specific interactions, which are the cornerstones of molecular self-assembly.

The primary driving forces for the self-assembly of this compound are hydrogen bonding and π-π stacking interactions. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This allows for the formation of robust and directional hydrogen-bonded networks. The hydroxymethyl group provides an additional site for hydrogen bonding, further strengthening and directing these interactions. These interactions can lead to the spontaneous formation of well-defined, ordered structures in solution and in the solid state.

The aromatic nature of both the imidazole and the tolyl rings facilitates π-π stacking, another crucial non-covalent interaction that contributes to the stability of supramolecular architectures. The interplay between hydrogen bonding and π-π stacking can result in the formation of complex assemblies such as chains, sheets, or even more intricate three-dimensional networks. Studies on similar 2-arylbenzimidazoles have shown that the nature of the aromatic substituent significantly influences the final supramolecular structure, including the potential for generating chiral assemblies from achiral building blocks. nih.gov

The coordination of the imidazole nitrogen to metal ions adds another dimension to its supramolecular behavior. This interaction can be used to construct discrete metallosupramolecular architectures, such as cages or macrocycles, or extended coordination networks. The combination of coordination chemistry with the other non-covalent interactions present in this compound allows for the design of highly complex and functional supramolecular systems. These systems have potential applications in molecular recognition, sensing, and the development of "smart" materials that can respond to external stimuli. The broader field of imidazole-based supramolecular complexes has been extensively explored, particularly for their potential in medicinal applications, which underscores the versatility of the imidazole scaffold in forming complex, functional assemblies. mdpi.comnih.gov

| Interaction Type | Structural Outcome | Potential Application |

| Hydrogen Bonding (N-H---N and O-H---N) | Formation of chains, sheets, and networks | Crystal engineering, gel formation |

| π-π Stacking | Stabilization of assembled structures | Design of electronic materials |

| Metal Coordination | Formation of discrete and polymeric metallosupramolecules | Catalysis, sensing, molecular encapsulation |

| Combined Interactions | Complex and hierarchical self-assembly | Responsive materials, functional devices |

Future Research Directions for 2 O Tolyl Imidazole 4 Methanol

Development of Novel and Green Synthetic Methodologies

The synthesis of substituted imidazoles is well-documented, but the development of environmentally benign and efficient methods remains a key objective. Future research should focus on moving beyond traditional multi-step, high-temperature syntheses towards greener alternatives for producing 2-(o-Tolyl)imidazole-4-methanol.

One-pot, multi-component reactions are a particularly promising avenue. Methodologies that have proven successful for other substituted imidazoles, such as using nano aluminum nitride as a solid source of ammonia, could be adapted. ias.ac.in Similarly, the use of natural, biodegradable catalysts, like Syzygium cumini seed extract, has been shown to be effective for the synthesis of triarylimidazoles and could be explored for this specific scaffold. rasayanjournal.co.in These approaches often allow for reactions to be carried out in water or under solvent-free conditions, drastically reducing waste and cost. ias.ac.inrasayanjournal.co.in The use of methanol (B129727) as a solvent and reagent in green chemistry protocols is also an area ripe for exploration, potentially serving as the source for the C4-methanol group. nih.govrsc.org

| Methodology | Potential Reactants | Key Advantages | Relevant Research Principle |

|---|---|---|---|

| One-Pot Multi-Component Synthesis | o-Tolualdehyde, Dihydroxyacetone, Ammonia Source | High atom economy, reduced purification steps, operational simplicity. | General principles of imidazole (B134444) synthesis. |

| Natural Catalyst-Assisted Reaction | o-Tolualdehyde, Formaldehyde, Benzil, Ammonium (B1175870) Acetate | Biodegradable and inexpensive catalyst, mild reaction conditions. | Use of Syzygium cumini seed extract as a green catalyst. rasayanjournal.co.in |

| Microwave-Assisted Organic Synthesis (MAOS) | As above | Dramatically reduced reaction times, improved yields, enhanced reaction control. | Application of microwave reactors in synthesizing imidazole hybrids. nih.gov |

| Solvent-Free Synthesis | Reactants fused together with a solid catalyst | Eliminates solvent waste, cost, and safety hazards. nih.gov | Neat reaction conditions for imidazolidin-4-one (B167674) synthesis. nih.gov |

Deeper Exploration of Reactivity under Diverse Conditions

The chemical reactivity of this compound is largely unexplored. A systematic investigation of its behavior under various reaction conditions is crucial for its development as a versatile building block. The molecule possesses three primary sites for chemical modification: the hydroxymethyl group, the imidazole ring nitrogens, and the aromatic tolyl ring.

Future studies should focus on:

Reactions at the Hydroxymethyl Group: This primary alcohol functionality is a key handle for derivatization. Oxidation reactions could yield the corresponding aldehyde, 2-(o-tolyl)imidazole-4-carbaldehyde, or carboxylic acid, which are valuable intermediates. A patent for related compounds describes the oxidation of a hydroxymethyl group to a formyl group using manganese dioxide. google.com Esterification and etherification reactions would also allow for the introduction of a wide array of functional groups, tuning the molecule's lipophilicity and steric profile.

Reactions at the Imidazole Ring: The N-H proton of the imidazole ring can be readily substituted through N-alkylation or N-arylation, providing access to a library of 1,2-disubstituted imidazoles. Furthermore, the pyridine-like nitrogen atom at the 3-position can act as a ligand, coordinating with various metal ions. Investigating the formation of technetium or other metal complexes could open applications in radiopharmaceuticals or catalysis, similar to work done with other imidazole-containing compounds. nih.gov

Reactions at the Tolyl Ring: While less reactive, the aromatic tolyl ring could undergo electrophilic substitution reactions, although the conditions required might be harsh and could affect other parts of the molecule.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, density functional theory (DFT) and other quantum mechanical methods can be employed to understand its electronic structure, predict its reactivity, and calculate its spectroscopic properties. Such studies can elucidate reaction mechanisms, for instance, by modeling the transition states of proposed synthetic routes. researchgate.net

Furthermore, if a biological target is identified, molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction between this compound and its derivatives with the target protein. nih.gov This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. These models can help rationalize structure-activity relationships (SAR), explaining how modifications to the tolyl or hydroxymethyl groups affect biological function.

Discovery of Novel Biological Targets and Mechanistic Pathways (In Vitro)

The imidazole scaffold is a well-known "privileged structure" in medicinal chemistry. However, the specific biological profile of this compound is unknown. A critical area of future research is the systematic in vitro screening of this compound against a panel of biological targets.

Based on structurally related compounds, several promising starting points exist:

Imidazoline (B1206853) Receptors: A structurally similar compound, metrazoline, shows high and selective affinity for the I2 imidazoline receptor (I2R). nih.gov The I2R is implicated in neurological disorders such as depression and Alzheimer's disease. nih.gov Therefore, in vitro binding assays should be conducted to determine if this compound or its derivatives interact with I1R or I2R.

Enzyme Inhibition: Imidazole-based hybrids have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isozymes, particularly hCA IX, which is associated with tumors. nih.gov Screening against a panel of hCA isozymes could reveal novel anti-cancer applications.

Antimicrobial and Antifungal Activity: The imidazole core is central to many antifungal drugs. The compound should be tested against a range of bacterial and fungal strains to assess its potential as an anti-infective agent.

| Potential Target Class | Specific Example | Associated Disease Area | Suggested In Vitro Assay |

|---|---|---|---|

| Imidazoline Receptors | I2 Imidazoline Receptor (I2R) | Depression, Alzheimer's Disease | Radioligand binding assay. nih.gov |

| Carbonic Anhydrases | hCA IX | Cancer | Stopped-flow CO2 hydration assay. nih.gov |

| Kinases | Various | Cancer, Inflammation | Enzyme-linked immunosorbent assay (ELISA) or fluorescence-based kinase assay. |

| Microbial Enzymes | Sterol 14α-demethylase | Fungal Infections | Minimum Inhibitory Concentration (MIC) determination. |

Expansion into Emerging Areas of Chemical Research (e.g., Photochemistry, Electrochemistry)

The unique electronic properties of the imidazole ring suggest that this compound could find applications in emerging fields beyond biology.

Photochemistry: The conjugated π-system of the molecule could be investigated for photochemical applications. Research could explore its potential as a photosensitizer, a component in photochromic materials, or a building block for organic light-emitting diodes (OLEDs). Recent reviews highlight the growing use of C1 sources like methanol in photochemical reactions, suggesting that the hydroxymethyl group could also participate in novel light-induced transformations. rsc.org

Electrochemistry: The electrochemical behavior of this compound should be characterized using techniques like cyclic voltammetry. The imidazole moiety can be electrochemically active, and understanding its redox properties could lead to its use in developing new sensors, electrocatalysts, or corrosion inhibitors. The use of methanol and related alcohols as a C1 source in electrochemical cyclization reactions is an advancing field, and this compound could be studied as a substrate or catalyst in such systems. rsc.orgrsc.org

By systematically pursuing these research avenues, the scientific community can fully elucidate the chemical and biological properties of this compound, paving the way for its application in a diverse range of scientific and technological fields.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.35–8.32 ppm for phenyl and imidazole protons) and the hydroxymethyl group (δ 4.6–5.1 ppm) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- Melting Point : Sharp melting points (e.g., 216°C) confirm purity .

Advanced Tip : Combine LC-MS to monitor reaction intermediates and byproducts, especially when using Pd/C or Raney Ni catalysts, which may introduce hydrodechlorination artifacts .

How do catalyst selection and reaction parameters influence byproduct formation in this compound synthesis?

Advanced Research Question

Catalysts critically impact selectivity:

- Palladium on Carbon (Pd/C) : Promotes hydrodechlorination side reactions in halogenated precursors, reducing yields. For example, Pd/C in ethanol leads to 40–50% byproduct formation .

- Raney Nickel : Avoids dehalogenation, improving yields to >90% for intermediates .

Methodological Recommendation : Use LC-MS to track side reactions. If dehalogenation occurs, switch to Raney Nickel and adjust solvent polarity (e.g., ethanol → water) to stabilize intermediates .

What computational methods are suitable for studying the electronic properties and stability of this compound?

Advanced Research Question

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts thermochemical properties, such as atomization energies (<2.4 kcal/mol deviation from experimental data) . Key steps:

Optimize geometry using a 6-31G(d) basis set.

Calculate HOMO-LUMO gaps to assess reactivity.

Evaluate exact-exchange contributions to refine electron correlation effects, particularly for imidazole ring stability .

Application : DFT-derived Mulliken charges can identify reactive sites (e.g., hydroxymethyl group) for functionalization .

How can this compound be applied in the synthesis of bioactive natural products?

Advanced Research Question

The hydroxymethyl group on the imidazole ring serves as a versatile handle for coupling reactions. For example:

- Schiff Base Formation : React with aldehydes to generate ligands for metal complexes (e.g., Co(II) or Cu(II)) used in catalytic asymmetric synthesis .

- Heterocyclic Functionalization : Incorporate into pyrrole alkaloids via cyclization with α-carbonyl esters, as demonstrated in the total synthesis of imidazole-containing natural products .

Methodology : Use Lawesson’s reagent or OsO₄/NMO systems for sulfur or dihydroxylation modifications, respectively .

How should researchers address contradictory data in the synthesis and characterization of this compound?

Advanced Research Question

Contradictions often arise from solvent or catalyst effects. For instance:

Q. Resolution Workflow :

Repeat synthesis with controlled variables (solvent, catalyst, temperature).

Validate intermediates via LC-MS or IR (e.g., imine C=N stretch at ~1600 cm⁻¹) .

Cross-check elemental analysis and melting points against literature .

What strategies enhance the stability of this compound during storage and handling?

Basic Research Question

- Desiccator Storage : Prevents hygroscopic degradation of the hydroxymethyl group .

- Inert Atmosphere : Use argon or nitrogen to avoid oxidation of the imidazole ring .

- Low-Temperature Storage : Stable at –20°C for >6 months .

Advanced Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

How can regioselective functionalization of this compound be achieved?

Advanced Research Question

- Protection/Deprotection : Protect the hydroxymethyl group with TBDMS-Cl in DMF, enabling selective N-alkylation at the imidazole nitrogen .

- Metal-Mediated Coupling : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the o-tolyl group without affecting the imidazole core .

Validation : Monitor regioselectivity via ¹³C NMR (e.g., C-4 vs. C-2 carbon shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.